2,5-Dimethylpentadec-5-EN-3-OL
Description
Structure
3D Structure
Properties
CAS No. |
918403-18-6 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,5-dimethylpentadec-5-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-5-6-7-8-9-10-11-12-13-16(4)14-17(18)15(2)3/h13,15,17-18H,5-12,14H2,1-4H3 |
InChI Key |
SMQVIZAVGGTGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)CC(C(C)C)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,5 Dimethylpentadec 5 En 3 Ol
Retrosynthetic Analysis and Key Disconnections for Branched Unsaturated Long-Chain Alcohols
A retrosynthetic analysis of 2,5-dimethylpentadec-5-en-3-ol reveals several key disconnections that pave the way for a convergent and efficient synthesis. The primary bond cleavages would logically occur at the carbon-carbon bonds that form the long alkyl chain and at the functionalities of interest, namely the alcohol and the alkene.
A primary disconnection can be made at the C4-C5 bond, breaking the molecule into two smaller, more manageable fragments. This leads to a precursor α,β-unsaturated ketone and a Grignard reagent derived from a long-chain alkyl halide. Another strategic disconnection can be made at the C2-C3 bond, suggesting a reaction between an aldehyde and a Grignard reagent.
The stereocenters at C3 and C5, along with the E/Z geometry of the double bond, are critical considerations in the retrosynthetic plan. The synthesis must incorporate stereoselective reactions to control these features.
Classical Organic Synthesis Routes to the this compound Core Structure
The construction of the core structure of this compound can be achieved through a variety of classical organic reactions. These methods focus on building the carbon framework and introducing the necessary functional groups.
Carbon-Carbon Bond Forming Reactions for Alkyl Chain Assembly
The assembly of the long alkyl chain is a critical step. Several powerful carbon-carbon bond-forming reactions are well-suited for this purpose.
Wittig Reaction: The Wittig reaction provides a reliable method for forming the double bond with some degree of stereocontrol. A phosphonium (B103445) ylide derived from a long-chain alkyl halide can react with a ketone to form the desired alkene. The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z selectivity of the resulting double bond.
Julia-Kocienski Olefination: This reaction offers excellent E-selectivity for the formation of the double bond. It involves the reaction of a sulfone with an aldehyde or ketone. This method is particularly advantageous for constructing trisubstituted olefins.
Grignard Additions: Grignard reagents are versatile nucleophiles for forming carbon-carbon bonds. A Grignard reagent prepared from a long-chain alkyl halide can be added to an α,β-unsaturated aldehyde or ketone to construct the carbon skeleton. For instance, the addition of a decylmagnesium bromide to a suitable α,β-unsaturated aldehyde would be a key step in assembling the pentadecane (B166386) chain. A concise synthesis of a related sex pheromone utilized a Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent to extend the carbon chain. researchgate.netmdpi.com
| Reaction | Description | Stereoselectivity |
| Wittig Reaction | Reaction of a phosphonium ylide with a ketone or aldehyde. | Can be tuned for E or Z selectivity based on ylide and conditions. |
| Julia-Kocienski Olefination | Reaction of a sulfone with an aldehyde or ketone. | Generally provides high E-selectivity. |
| Grignard Addition | Nucleophilic addition of an organomagnesium halide to a carbonyl compound. | Can create new stereocenters; stereoselectivity depends on the substrate and reagents. |
Stereoselective Olefin Generation and Functionalization
The stereochemistry of the C5-C6 double bond is a crucial feature of the target molecule.
Hydroboration-Isomerization: This sequence can be employed to install the hydroxyl group at the C3 position and potentially influence the stereochemistry of the adjacent methyl group. However, direct hydroboration of a pre-existing alkene at C5-C6 would place the hydroxyl group at C6. A more strategic approach would involve the hydroboration-oxidation of a different precursor alkene.
Olefin Metathesis: While powerful for forming carbon-carbon double bonds, its application here would require a carefully chosen diene precursor and catalyst to achieve the desired trisubstituted alkene.
Asymmetric Reduction Methodologies for Alcohol Stereocenters
Creating the chiral center at the C3 alcohol with high enantiomeric excess is a significant challenge.
Chiral Auxiliary-Mediated Reductions: The use of a chiral auxiliary, such as an Evans auxiliary, can direct the stereochemical outcome of a reduction. researchgate.netmdpi.com For instance, an α,β-unsaturated ketone precursor could be reduced in the presence of a chiral auxiliary to set the stereochemistry of the resulting allylic alcohol. A diastereoselective methylation using an Evans auxiliary has been reported to introduce a chiral methyl group. mdpi.com
Enzymatic Reductions: Enzymes, particularly ketoreductases, can offer exceptional enantioselectivity in the reduction of ketones to alcohols. researchgate.netmdpi.com The use of lipases for the enantioselective hydrolysis of acetylated racemic alcohols is another effective enzymatic strategy. researchgate.net Lipases can also be used for the stereoselective acetylation of racemic alcohols. mdpi.com
Advanced Stereoselective and Enantioselective Approaches to this compound
Modern synthetic chemistry offers more sophisticated methods for controlling stereochemistry.
Chiral Catalyst Development for Asymmetric Synthesis
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct creation of chiral centers with high efficiency and enantioselectivity.
For the synthesis of this compound, a chiral catalyst could be employed in several key steps:
Asymmetric Hydrogenation: The asymmetric hydrogenation of an allylic alcohol precursor could establish the stereocenters at both C3 and C5 simultaneously. diva-portal.org
Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of a precursor allylic alcohol, followed by regioselective ring-opening, could be a viable route to introduce the hydroxyl group and set the stereochemistry. nih.gov
Asymmetric Aldol or Michael Additions: A chiral catalyst could mediate the addition of a nucleophile to an α,β-unsaturated carbonyl compound, thereby establishing the stereocenter at C3 or C5.
Diastereoselective Control in Multi-Chiral Center Construction
The synthesis of this compound, which contains two chiral centers at the C3 and C5 positions, requires precise control over the relative stereochemistry to yield specific diastereomers (syn or anti). The construction of these vicinal and 1,3-stereocenters is a significant challenge in organic synthesis. Modern strategies achieve high diastereoselectivity through catalyst-directed, substrate-directed, or reagent-controlled reactions.
Detailed research findings show that the formation of homoallylic alcohols with adjacent stereocenters can be achieved with high diastereoselectivity. For instance, the addition of substituted allylic zinc reagents to ketones has been shown to produce homoallylic alcohols bearing adjacent quaternary centers with excellent control over the product's stereochemistry. nih.gov Similarly, catalyst-directed isomerization of allylic alcohols using iridium complexes can establish specific stereoconfigurations at remote positions, a principle applicable to complex structures like steroidal side chains. acs.org
For a molecule like this compound, a key synthetic step would be the diastereoselective allylation of an aldehyde. The reaction of a chiral allylic nucleophile with a pro-chiral aldehyde can establish the two adjacent stereocenters in a single step. The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and reagents, as described in the Felkin-Ahn or Zimmermann-Traxler models. For example, the BF3·OEt2-catalyzed condensation of α-oxazolidinonylallenylstannanes with aldehydes proceeds via a Felkin-Ahn transition state to deliver products with high diastereoselectivity. core.ac.uk
The following table summarizes representative methods that could be adapted for the diastereoselective synthesis of the chiral core of this compound.
Table 1: Methodologies for Diastereoselective Alcohol Synthesis
| Catalytic System/Reagent | Reaction Type | Substrates | Achieved Selectivity | Relevant Findings |
|---|---|---|---|---|
| (Salen)AlCl Complex | Cyanosilylation of Ketones | Racemic α-branched ketones | >20:1 dr, 90–98% ee | Constructs tertiary alcohols with vicinal stereocenters. researchgate.net |
| Iridium-Phosphinooxazoline Complexes | Allylic Alcohol Isomerization | Primary allylic alcohols | High diastereoselectivity | Catalyst directs the formation of a specific stereoisomer. acs.org |
| Substituted Allylic Zinc Reagents | Nucleophilic Addition | Ketones | High diastereoselectivity | Creates homoallylic alcohols with adjacent quaternary centers. nih.gov |
| BF₃·OEt₂ with Chiral Stannanes | Aldehyde Allylation | Aldehydes, Allenylstannanes | High diastereoselectivity | Stereochemical outcome is consistent with the Felkin-Ahn model. core.ac.uk |
Chemoenzymatic Cascades for Enantioenriched Products
Chemoenzymatic cascades merge the versatility of chemical catalysts with the unparalleled selectivity of enzymes in a single pot, offering efficient and sustainable routes to enantioenriched molecules. For a β,β-disubstituted allylic alcohol like this compound, a powerful strategy involves the combination of a metal-catalyzed rearrangement with an enzyme-catalyzed reduction. rsc.org
A well-documented example is the coupling of a gold(I)-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol with an enantioselective bioreduction mediated by an alcohol dehydrogenase (ADH). rsc.org In this cascade, the gold catalyst first converts the starting propargylic alcohol into an α,β-unsaturated ketone. Subsequently, an ADH, using a cofactor like NADPH, reduces the prochiral ketone to the corresponding chiral allylic alcohol with high enantiomeric excess. rsc.org The use of ADHs with opposite stereopreferences allows for the synthesis of either the (R) or (S) enantiomer of the final product. rsc.org
This approach is highly relevant for the synthesis of this compound. A suitable propargylic alcohol precursor could be rearranged to form 2,5-dimethylpentadec-5-en-3-one, which would then be stereoselectively reduced by a specific ADH to yield the desired enantioenriched alcohol. The compatibility of the metal catalyst and the enzyme in an aqueous medium under mild conditions is crucial for the success of such concurrent processes. rsc.org
Table 2: Enzymes in Chemoenzymatic Cascades for Chiral Alcohol Production
| Enzyme Type | Source Organism (Example) | Reaction Catalyzed | Key Characteristics |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Rhodococcus ruber | Enantioselective reduction of prochiral ketones | High stereoselectivity (>99% ee); compatible with gold catalysts in aqueous media. rsc.org |
| Amine Transaminase (ATA) | Various (Codex) | Enantioselective amination of ketones | Enables synthesis of chiral amines from ketones; used in cascades with other enzymes or chemical catalysts. acs.org |
| Ene-Reductase (ER) | Saccharomyces cerevisiae | Reduction of C=C double bonds | Used in cascades with ATAs to create multiple stereocenters from unsaturated ketones. acs.org |
| Lipase (e.g., CAL-B) | Candida antarctica | Kinetic resolution of racemic alcohols | Used in dynamic kinetic resolution (DKR) with metal racemization catalysts. mdpi.comencyclopedia.pub |
Biocatalytic and Metabolic Engineering for Branched Unsaturated Alcohol Production
Engineered Microbial Cell Factories for Fatty Alcohol Biosynthesis
While nature produces fatty alcohols in trace amounts, microbial cell factories, particularly Escherichia coli and Saccharomyces cerevisiae, can be engineered to produce these molecules at high titers from renewable feedstocks. bohrium.comfrontiersin.org The biosynthesis of branched long-chain fatty alcohols (BLFLs), such as the C17 backbone of this compound, has been successfully demonstrated through modular metabolic engineering. d-nb.infofigshare.com
The production of BLFLs requires the introduction and optimization of several key metabolic modules:
Branched-Chain Precursor Supply: Standard fatty acid synthesis (FAS) starts with acetyl-CoA, leading to straight-chain products. To produce branched chains, the system must be supplied with branched starter units like isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from branched-chain amino acid metabolism. frontiersin.orgd-nb.info This is often achieved by overexpressing enzymes like the branched-chain α-keto acid dehydrogenase complex (BKD). d-nb.infofrontiersin.org
Branched-Chain Elongation: The native E. coli β-ketoacyl-ACP synthase III (FabH) has a strong preference for acetyl-CoA. A crucial engineering step is to introduce a FabH variant, for example from Bacillus subtilis, that preferentially uses branched-chain acyl-CoA starter units. researchgate.net
Conversion to Alcohols: Once the branched-chain fatty acyl-ACP or acyl-CoA is formed, it must be converted to the final alcohol. This is typically accomplished using a two-step pathway involving a fatty acyl-ACP thioesterase to release a free fatty acid, followed by a carboxylic acid reductase (CAR) to produce the alcohol. bohrium.comd-nb.info Alternatively, a fatty acyl-reductase (FAR) can directly convert the fatty acyl-CoA/ACP to an alcohol. frontiersin.org
Researchers have employed modular engineering to balance the expression of these pathways, resulting in strains that can produce BLFLs with high selectivity. For example, an engineered E. coli strain overexpressing 14 genes across six engineered operons produced 350 mg/L of BLFLs in a fed-batch fermenter, with specific strains achieving up to 75% selectivity for even-chain iso-BLFLs. d-nb.inforesearchgate.net
Table 3: Key Genes and Modules for Microbial BLFL Production in E. coli
| Module | Gene(s) / Enzyme Complex | Source Organism | Function |
|---|---|---|---|
| Precursor Supply | bkd operon | Bacillus subtilis | Converts branched α-keto acids to branched acyl-CoA starter units. d-nb.info |
| Precursor Supply | ilvCD | Escherichia coli | Enhances synthesis of branched-chain α-keto acid precursors. frontiersin.org |
| Chain Initiation | fabH | Bacillus subtilis | β-ketoacyl-ACP synthase III with preference for branched-chain starters. researchgate.netd-nb.info |
| Alcohol Production | MaFAR | Marinobacter aquaeolei | Fatty acyl-reductase directly converting acyl-ACP to alcohol. frontiersin.org |
| Alcohol Production | CAR + Sfp | Mycobacterium sp. | Carboxylic acid reductase (requires phosphopantetheinyl transferase Sfp) converts fatty acids to alcohols. bohrium.com |
Enzyme Characterization and Application in Oleochemical Transformations
The efficiency of both chemoenzymatic and biosynthetic routes depends on the specific properties of the enzymes used. Characterizing enzymes for their activity on the unique substrates required to produce branched, unsaturated alcohols is critical for pathway development.
Alcohol dehydrogenases (ADHs) are central to the final step of alcohol production. While many ADHs prefer small, linear substrates, specific ADHs that efficiently reduce branched-chain aldehydes have been identified and characterized. oup.com For example, a novel NADP-dependent branched-chain ADH (bcADH) was purified from Saccharomyces cerevisiae. asm.orgnih.gov This monomeric 37 kDa enzyme showed a preference for long and branched-chain aldehydes, a property opposite to that of the main yeast ADH1, which is less active on branched substrates. oup.comasm.org Another ADH from the cyanobacterium Synechocystis sp. PCC 6803 was also shown to act on a broad range of substrates, including branched-chain primary alcohols, although less efficiently than linear ones. nih.gov
In the context of oleochemical synthesis, enzymes must be characterized for their ability to handle long, hydrophobic alkyl chains. The acyl-CoA dehydrogenase, short/branched chain (ACADSB) is a mitochondrial enzyme specialized in the β-oxidation of branched-chain fatty acids, demonstrating that nature has evolved enzymes to specifically recognize these structures. markelab.com Furthermore, the promiscuity of enzymes like fatty acid synthase (FASN) can be exploited; FASN is known to accept branched-chain starter units derived from amino acid catabolism to synthesize monomethyl branched-chain fatty acids (mmBCFAs). nih.gov This inherent flexibility is a key target for protein and metabolic engineers seeking to create novel oleochemicals.
Table 4: Characterization of Enzymes for Branched-Chain Oleochemical Synthesis
| Enzyme | Source Organism | Substrate Specificity | Cofactor | Key Findings |
|---|---|---|---|---|
| Branched-Chain ADH (bcADH) | Saccharomyces cerevisiae | Preference for long and branched-chain aldehydes (C3-C7). | NADP⁺ | Monomeric enzyme (37 kDa) with catalytic efficiency that increases with substrate chain length. asm.org |
| Alcohol Dehydrogenase (AdhA) | Synechocystis sp. PCC 6803 | Broad; acts on aliphatic, aromatic, and branched-chain alcohols. | NADP⁺ | More efficient at aldehyde reduction than alcohol oxidation; processes branched substrates less efficiently than linear ones. nih.gov |
| Alcohol Dehydrogenase 6 (Adh6p) | Saccharomyces cerevisiae | Wide range, including linear and branched-chain primary alcohols/aldehydes. | NADP⁺ | Part of the yeast's repertoire of ADHs with broader specificity than Adh1p. oup.com |
| Acyl-CoA Dehydrogenase (ACADSB) | Human Mitochondria | Short-chain and branched-chain acyl-CoAs (e.g., isobutyryl-CoA). | FAD | Specialized for the first step of branched-chain fatty acid oxidation. markelab.com |
Analytical Characterization and Methodological Advancements for 2,5 Dimethylpentadec 5 En 3 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. For 2,5-Dimethylpentadec-5-en-3-ol, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy is essential for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR Experiments)
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. weizmann.ac.il For terpenes and related long-chain alcohols, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used for complete structural elucidation. researchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. Key expected resonances include those for the vinyl proton, the proton attached to the hydroxyl-bearing carbon, the various methylene (B1212753) and methyl groups along the aliphatic chain, and the methyl groups at the C2 and C5 positions. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl proton (at C6) would appear in the downfield region typical for alkenes, while the proton at C3, being adjacent to an oxygen atom, would also be deshielded. openstax.org Spin-spin coupling between adjacent non-equivalent protons would provide valuable information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The approximate chemical shifts for the carbons in this compound can be predicted based on established ranges for similar functional groups. chemguide.co.uklibretexts.org
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C=C (alkene) | 115 - 140 |
| C-O (alcohol) | 50 - 90 |
| C-C (aliphatic) | 10 - 50 |
| C=O (ketone/aldehyde) | 190 - 220 |
| C=O (acid/ester) | 160 - 185 |
| Note: Ketone, aldehyde, acid, and ester groups are not present in this compound but are included for general reference. |
2D NMR Experiments: To definitively assign all proton and carbon signals and establish the complete bonding network, 2D NMR experiments are crucial. acs.org
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the molecule. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, which helps in distinguishing between compounds with the same nominal mass.
For this compound (C₁₇H₃₄O), the expected accurate mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum provides further structural information. rsc.org Common fragmentation pathways for long-chain alcohols include the loss of a water molecule (M-18) and cleavage of carbon-carbon bonds adjacent to the oxygen atom or the double bond. Analysis of these fragment ions helps to confirm the positions of the methyl groups and the double bond. google.comresearchgate.net
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and the carbon-carbon double bond (C=C) groups. openstax.org
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3600 - 3300 | Broad |
| C-H stretch (alkane) | 3000 - 2850 | Strong |
| C=C stretch (alkene) | 1680 - 1640 | Medium |
| C-O stretch (alcohol) | 1260 - 1050 | Strong |
| Note: The exact position and appearance of the peaks can be influenced by factors such as hydrogen bonding. openstax.org |
The IR spectrum of a similar compound, allyl alcohol, shows a distinct C=C wagging vibration around 935 cm⁻¹. researchgate.net The presence of these key absorption bands in the IR spectrum of this compound would confirm the presence of the defining functional groups of an unsaturated alcohol. chemicalbook.comresearchgate.net
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation of this compound from complex mixtures, for assessing its purity, and for analyzing its isomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like long-chain alcohols. nih.govnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture separate based on their boiling points and interactions with the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting mass spectrum is recorded.
GC-MS is highly effective for:
Purity Assessment: The chromatogram will show a single major peak if the compound is pure. The presence of other peaks indicates impurities. cannabissciencetech.com
Isomer Analysis: Different isomers of this compound, such as those with different double bond positions or stereoisomers, may be separated on the GC column, allowing for their individual detection and quantification. chromatographyonline.comresearchgate.netnih.gov The mass spectra of these isomers can be very similar, so their separation by GC is crucial for accurate analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Resolution and Chiral Analysis
HPLC is another versatile separation technique that is widely used for the purification and analysis of organic compounds. nih.govspringernature.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for those that require separation based on polarity.
For this compound, HPLC can be employed for:
Compound Resolution: Using a suitable stationary phase (e.g., normal-phase or reversed-phase silica (B1680970) gel) and mobile phase, HPLC can effectively separate the target compound from other components in a mixture. aocs.org
Chiral Analysis: The carbon atom at position 3 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. acs.orgacs.org The separation is based on the differential interactions of the enantiomers with the chiral stationary phase. Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. uni-konstanz.denih.gov
Preparative Chromatography Techniques (e.g., Flash Chromatography, Column Chromatography)
The isolation and purification of this compound from synthesis reaction mixtures or natural extracts are effectively achieved using preparative chromatography techniques such as column chromatography and flash chromatography. These methods separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Adsorption chromatography utilizing silica gel is a cornerstone for the separation of terpenoids and related alcohols. researchgate.net For a moderately polar compound like this compound, silica gel serves as an effective stationary phase. researchgate.net The process involves loading a concentrated solution of the crude product onto a column packed with silica gel and eluting with a solvent system of appropriate polarity. nih.gov
The choice of mobile phase is critical for achieving successful separation. Typically, a non-polar solvent such as hexane (B92381) or petroleum ether is used, often in combination with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. researchgate.net A gradient elution, where the polarity of the solvent mixture is gradually increased, allows for the sequential elution of compounds with increasing polarity. researchgate.net For instance, non-polar hydrocarbon impurities would elute first, followed by the target compound, this compound, while more polar byproducts would be retained more strongly on the column. Flash chromatography, a variation that uses pressure to accelerate solvent flow, offers a much faster and often more efficient purification compared to traditional gravity-fed column chromatography. nih.gov
In some cases, alumina (B75360) may be used as an alternative adsorbent, and derivatization of the alcohol to a colored ester can aid in visualizing the separation on the column. uq.edu.au The effectiveness of the separation is monitored by collecting fractions and analyzing them using techniques like Thin Layer Chromatography (TLC). nih.gov Fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.
Table 1: Typical Conditions for Preparative Chromatography of Terpene Alcohols
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (most common), Alumina, Silver nitrate (B79036) impregnated silica gel for separating unsaturated compounds. researchgate.net |
| Mobile Phase (Eluent) | Gradient systems of non-polar and polar solvents, such as Hexane/Ethyl Acetate, Petroleum ether/Diethyl Ether. researchgate.net |
| Detection Method | Thin Layer Chromatography (TLC) with visualization agents (e.g., vanillin-sulfuric acid stain), UV (if applicable). nih.gov |
| Apparatus | Glass column for gravity chromatography, Flash chromatography system with pre-packed cartridges. |
Determination of Stereochemical Purity
As this compound contains chiral centers, determining its stereochemical purity is paramount. This involves quantifying the relative amounts of different stereoisomers, particularly enantiomers, in a sample. A combination of chiral chromatography and polarimetry is employed for this purpose.
Chiral Gas Chromatography Techniques
Chiral Gas Chromatography (GC) is a powerful and highly selective tool for separating and quantifying the enantiomers of volatile and semi-volatile compounds like terpene alcohols. chromatographyonline.com The technique is the preferred method for determining the enantiomeric composition of many natural products. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The most widely used and versatile CSPs for this purpose are derivatized cyclodextrins coated onto a polysiloxane backbone in a capillary column. chromatographyonline.comgcms.cz These cyclodextrin (B1172386) derivatives (e.g., permethylated, acetylated) create a chiral environment within the column. gcms.cz One enantiomer fits better into the chiral cavity of the cyclodextrin, resulting in a stronger interaction and a longer retention time, thus allowing for separation from the other enantiomer. researchgate.net
For the analysis of a compound like this compound, the sample would be injected into the GC, and the enantiomers would be separated on a chiral column. umons.ac.be The relative abundance of each enantiomer is determined by integrating the peak areas in the resulting chromatogram. This technique is sensitive enough to determine the enantiomeric ratio even for minor components in complex mixtures. umons.ac.be
Table 2: Example Parameters for Chiral GC Analysis of Terpene Alcohols
| Parameter | Description | Reference |
|---|---|---|
| Column Type | Capillary column with a chiral stationary phase, e.g., heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin. | umons.ac.be |
| Carrier Gas | Helium or Hydrogen. | wisc.edu |
| Temperature Program | Isothermal or a temperature ramp (e.g., initial hold at 50°C, ramp up to 200°C) to ensure good separation and peak shape. | umons.ac.bewisc.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | umons.ac.be |
| Identification | Comparison of retention times with authentic standards, co-injection with racemic standards, and analysis of chiral retention indices. | umons.ac.bewisc.edu |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the separation and quantification of enantiomers, particularly for less volatile or thermally sensitive compounds. mdpi.com The method is widely used to determine the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. lcms.cz
The separation relies on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) being the most common and versatile. jsmcentral.orgmdpi.com These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), provide a complex chiral surface that interacts stereoselectively with enantiomers through a combination of forces like hydrogen bonding and dipole-dipole interactions. jsmcentral.orgmdpi.com
In a typical analysis, a solution of the sample is passed through the chiral column using a mobile phase, often a mixture of a non-polar alkane (like hexane) and a polar alcohol (like isopropanol). scispace.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. scispace.com A UV detector is commonly used to monitor the column effluent. scispace.com The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100. lcms.cz
Table 3: Key Aspects of Chiral HPLC for Enantiomeric Excess (e.e.) Determination
| Aspect | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide derivatives are highly effective (e.g., Chiralpak® series). jsmcentral.orgscispace.com |
| Mobile Phase | Typically normal-phase, consisting of hexane/isopropanol or other alkane/alcohol mixtures. scispace.com |
| Detection | UV-Vis Detector is common. scispace.com |
| Quantification | Enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers. lcms.cz |
| Advanced Techniques | The "Inverted Chirality Columns Approach" (ICCA) can be used for highly accurate e.e. determination, even without a racemic standard. researchgate.net |
Optical Rotation Measurements for Chiral Compounds
Optical rotation is a fundamental physical property of chiral substances. alfa-chemistry.com It is the ability of a chiral molecule in solution to rotate the plane of plane-polarized light. sydney.edu.au This property is measured using an instrument called a polarimeter. sydney.edu.au While chromatographic methods separate enantiomers, optical rotation measures the net rotational effect of the entire sample, providing a bulk characterization of its chirality. sydney.edu.au
Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. sydney.edu.au A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). gcms.cz A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. sydney.edu.au
The measured rotation is standardized to a value called the specific rotation, [α]. This is a characteristic constant for a pure chiral compound under a specific set of conditions. alfa-chemistry.com It is calculated using Biot's Law:
[α]λT = α / (l × c)
Where:
[α] is the specific rotation.
T is the temperature (usually 20 or 25°C).
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in g/mL (or g/100mL). alfa-chemistry.commasterorganicchemistry.com
The specific rotation of a sample of this compound can be used to confirm its chiral nature and, when compared to the value for the pure enantiomer, can provide an estimate of its enantiomeric purity.
Table 4: Reporting and Factors Influencing Specific Rotation
| Factor | Influence |
|---|---|
| Compound Structure | The magnitude and direction of rotation are inherent to the molecule's three-dimensional structure. |
| Concentration | The observed rotation is directly proportional to the concentration of the chiral compound. alfa-chemistry.com |
| Solvent | The solvent used can significantly influence the specific rotation. |
| Temperature | Temperature affects the density of the solution and the conformation of the molecule, thus influencing rotation. alfa-chemistry.com |
| Wavelength of Light | The magnitude of rotation is dependent on the wavelength of the light used. alfa-chemistry.com |
| Path Length | The observed rotation is directly proportional to the path length of the sample cell. alfa-chemistry.com |
Computational Chemistry and Molecular Modeling of 2,5 Dimethylpentadec 5 En 3 Ol
Quantum Chemical Calculations for Electronic Structure and Conformation Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and preferred three-dimensional arrangements (conformations) of a molecule. For 2,5-Dimethylpentadec-5-en-3-ol, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the relative stabilities of its various shapes.
Density Functional Theory (DFT) is a common and effective method for such investigations. By calculating the energies of different rotational isomers (conformers), a potential energy surface can be mapped out to identify the most stable, low-energy conformations. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |
| A | 180° (trans) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.25 |
| D | 0° (cis) | 5.50 |
Note: This data is illustrative and represents a potential outcome of a conformational analysis.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For this compound, MD simulations can model how the molecule interacts with itself and with solvent molecules, such as water or an organic solvent. These simulations are critical for understanding its solubility, aggregation behavior, and how it orients itself at interfaces.
By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. The long hydrocarbon tail's interactions would also be modeled, revealing hydrophobic effects that govern its behavior in aqueous environments.
Table 2: Hypothetical Hydrogen Bond Analysis from an MD Simulation in Water
| Parameter | Average Value |
| Number of Hydrogen Bonds (Alcohol-Water) | 2.1 |
| Average Hydrogen Bond Lifetime (ps) | 1.5 |
| Radial Distribution Function (O-H...O) Peak (Å) | 2.8 |
Note: This data is a hypothetical representation of results from an MD simulation.
Theoretical Studies on Reaction Mechanisms for Synthesis and Biotransformation
Computational methods can be used to explore the pathways of chemical reactions involving this compound. This includes studying the mechanisms of its synthesis or its breakdown (biotransformation) in biological systems. By calculating the energy profiles of potential reaction pathways, including the structures of transition states and intermediates, researchers can predict the most likely mechanism.
For instance, the synthesis of this compound could be modeled to optimize reaction conditions. Similarly, its metabolism by enzymes, such as cytochrome P450s, can be investigated by modeling the substrate's interaction with the enzyme's active site and the subsequent chemical transformations.
In Silico Screening and Molecular Docking Studies (if applicable to relevant biological targets)
While there is no widely reported biological target for this compound, in silico screening and molecular docking could be employed if a potential target were identified. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor.
If, for example, this compound were hypothesized to interact with an olfactory receptor or a specific enzyme, docking studies could predict the binding mode and estimate the binding affinity. This would involve placing the 3D structure of the molecule into the binding site of the target protein and calculating the most stable binding pose and the associated interaction energy.
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Olfactory Receptor X | -6.8 | TYR85, PHE102, LEU198 |
| Cytochrome P450 2D6 | -5.9 | PHE120, GLU216, SER304 |
Note: This data is purely illustrative as no specific biological targets are established.
Environmental Fate and Biotransformation of 2,5 Dimethylpentadec 5 En 3 Ol
Biodegradation Mechanisms of Branched Unsaturated Long-Chain Alcohols
The biodegradability of long-chain aliphatic alcohols is generally high, with factors such as chain length and branching influencing the rate and pathway of degradation. oecd.org Studies on alcohols with chain lengths up to C18 have shown they are readily biodegradable. oecd.org While most commercial alcohols are linear, branched structures are also common and their biodegradability has been a subject of study. oecd.org
Microbial Degradation Pathways and Microorganism Identification
The microbial breakdown of long-chain alcohols is a critical process in their environmental removal. Several bacterial species are known to degrade aliphatic hydrocarbons and alcohols. The initial step often involves the oxidation of the terminal methyl group to a primary alcohol. mdpi.com For a secondary alcohol like 2,5-Dimethylpentadec-5-en-3-ol, oxidation of the alcohol group itself is a key step.
One well-studied microorganism capable of degrading long-chain alcohols is the opportunistic pathogen Pseudomonas aeruginosa. nih.govasm.org This bacterium utilizes a specific gene cluster, designated the Lao (long-chain-alcohol/aldehyde-oxidation) system, for the degradation of these compounds. nih.gov The degradation pathways for pollutants like sodium dodecyl sulfate (B86663) (SDS) and long-chain alkanes merge at the formation of long-chain alcohols, which are then further metabolized. asm.org
The general pathway for the aerobic biodegradation of aliphatic hydrocarbons often proceeds as follows:
Oxidation: The initial attack on a hydrocarbon chain by monooxygenase enzymes introduces a hydroxyl group, forming an alcohol. mdpi.com
Dehydrogenation: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase. nih.govasm.org
Further Oxidation: The aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase. nih.gov
β-Oxidation: The fatty acid is then broken down through the β-oxidation cycle.
For branched alcohols, the presence of alkyl groups can present steric hindrance to the enzymes involved in degradation, which may slow the process compared to their linear counterparts. However, even branched alcohol ethoxylates have been shown to be readily biodegradable. researchgate.netexxonmobilchemical.com
Table 1: Microorganisms and Systems Involved in Long-Chain Alcohol Degradation
| Microorganism/System | Compound(s) Degraded | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa PAO1 | Primary long-chain alcohols (e.g., 1-dodecanol) | Utilizes the Lao (long-chain-alcohol/aldehyde-oxidation) system (LaoA, LaoB, LaoC) for oxidation. | nih.govasm.org |
| Aquincola tertiaricarbonis L108 | Short-chain secondary and tertiary alcohols | Employs the Rieske nonheme mononuclear iron oxygenase MdpJ for hydroxylation and desaturation reactions. | nih.gov |
| Acinetobacter calcoaceticus | Long-chain alcohols and aldehydes | Possesses distinct NAD+-dependent and NADP+-dependent alcohol dehydrogenases active on long-chain alcohols. | researchgate.net |
Enzymatic Biotransformations Involved in Degradation
The biotransformation of alcohols is mediated by a diverse array of microbial oxidoreductases. nih.gov These enzymes are crucial for converting alcohols into intermediates that can enter central metabolic pathways.
Alcohol Dehydrogenases (ADHs): These enzymes are fundamental to the oxidation of alcohols. They can be dependent on cofactors like NAD+ or NADP+. nih.gov In Acinetobacter calcoaceticus, both NAD+- and NADP+-dependent ADHs with activity towards long-chain alcohols have been identified. researchgate.net The Lao system in P. aeruginosa includes a putative alcohol dehydrogenase (LaoA) and an inner membrane protein (LaoB) that work together for efficient oxidation of primary long-chain alcohols. nih.govasm.org For unsaturated alcohols, specific ADHs can selectively oxidize the alcohol group without affecting the double bond. nih.govchemrxiv.org
Monooxygenases and Oxygenases: In the degradation of the parent alkane, monooxygenases play the initial role of hydroxylating the hydrocarbon chain to form the alcohol. mdpi.com The Rieske nonheme mononuclear iron oxygenase MdpJ in Aquincola tertiaricarbonis L108 can hydroxylate and desaturate short-chain secondary alcohols. nih.gov
Aldehyde Dehydrogenases: Following the oxidation of the alcohol to an aldehyde, aldehyde dehydrogenases catalyze the next step, forming a carboxylic acid. The Lao system in P. aeruginosa contains a presumed aldehyde dehydrogenase, LaoC. nih.gov
Carboxylic Acid Reductases (CARs): While primarily involved in the reduction of carboxylic acids, these enzymes are part of the broader enzymatic landscape and can be used in reverse (oxidation) or in concert with other enzymes for biotransformations. rsc.org
Chemical Degradation Pathways in Environmental Matrices
In addition to biodegradation, branched unsaturated long-chain alcohols can undergo abiotic degradation through various chemical processes in the environment.
Oxidative Processes (e.g., Photo-oxidation, Ozonolysis)
The presence of a carbon-carbon double bond in this compound makes it susceptible to oxidative degradation by atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH).
Photo-oxidation: This process involves the degradation of a chemical by light, often mediated by reactive oxygen species (ROS) like singlet oxygen. researchgate.netubc.ca Unsaturated lipids, including alkenones and unsaturated fatty acids, are known to be susceptible to photo-oxidation in sunlit surface waters. researchgate.net This process can lead to the formation of various oxidized products. The decatungstate ion (W₁₀O₃₂⁴⁻) can act as a photosensitizer for the oxidation of aryl alkanols to their corresponding ketones. acs.org
Ozonolysis: The reaction of ozone with the double bond in an alkene is a well-established chemical transformation. byjus.com This reaction cleaves the double bond, typically forming aldehydes and ketones. byjus.comresearchgate.net The mechanism involves the formation of an unstable primary ozonide, which rearranges to a secondary ozonide that can be subsequently cleaved. google.com The rate of ozonolysis is highly dependent on the structure of the unsaturated alcohol, particularly the position of the hydroxyl group relative to the double bond. nih.govacs.org For C₅-C₈ unsaturated alcohols, atmospheric lifetimes with respect to ozonolysis are in the range of hours. nih.govacs.org
Table 2: Gas-Phase Ozonolysis Rate Coefficients for Various Unsaturated Alcohols at 296 K
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference(s) |
|---|---|---|---|
| cis-2-Penten-1-ol | (1.1 ± 0.2) × 10⁻¹⁶ | Absolute | nih.govacs.org |
| trans-2-Hexen-1-ol | (1.2 ± 0.2) × 10⁻¹⁶ | Absolute | nih.govacs.org |
| trans-3-Hexen-1-ol | (6.4 ± 1.0) × 10⁻¹⁷ | Absolute | nih.govacs.org |
| cis-3-Hexen-1-ol | (5.8 ± 0.9) × 10⁻¹⁷ | Absolute | nih.govacs.org |
| 1-Octen-3-ol | (2.0 ± 0.3) × 10⁻¹⁷ | Absolute | nih.govacs.org |
| trans-2-Octen-1-ol | (8.4 ± 1.3) × 10⁻¹⁷ | Absolute | nih.govacs.org |
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an alcohol like this compound, direct hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions (pH 4-9). Alcohols are typically stable to hydrolysis.
However, if the alcohol were to form an ester (e.g., with a fatty acid), that ester linkage would be susceptible to hydrolysis. libretexts.org The hydrolysis of long-chain fatty acid esters, a process known as saponification when base-catalyzed, yields the parent alcohol and a carboxylate salt. libretexts.org Therefore, while the alcohol itself is hydrolytically stable, its derivatives may not be.
Assessment of Environmental Persistence and Transformation Products
The environmental persistence of this compound is expected to be low to moderate. Its structure combines features that both promote and potentially hinder degradation.
Persistence: The long aliphatic chain and branched structure might suggest some degree of persistence. Branching can sometimes slow down microbial degradation. However, numerous studies confirm that long-chain and branched alcohols are generally biodegradable. oecd.orgresearchgate.neteuropa.eu Fatty alcohols with chain lengths up to C18 are considered readily biodegradable, and even longer chains show significant degradation. wikipedia.org The unsaturated bond makes the molecule susceptible to rapid chemical oxidation, especially in the atmosphere or sunlit waters, which would reduce its persistence. nih.govacs.org
Transformation Products:
Biodegradation: Microbial oxidation of the secondary alcohol group would likely yield a ketone: 2,5-Dimethylpentadec-5-en-3-one. Further enzymatic action could potentially cleave the carbon chain. If the degradation pathway initiates at the terminus of the molecule, it would proceed through the formation of aldehydes and carboxylic acids, eventually leading to mineralization (conversion to CO₂ and water). nih.govasm.org
Chemical Degradation: Ozonolysis would cleave the C5-C6 double bond, resulting in the formation of two smaller carbonyl compounds: a ketone (propan-2-one, from the C1-C5 fragment after rearrangement) and an aldehyde. Photo-oxidation could lead to a variety of oxidized products, including ketones, aldehydes, and epoxides. researchgate.netresearchgate.net
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Methodologies for 2,5-Dimethylpentadec-5-EN-3-OL
The development of efficient and environmentally benign methods for synthesizing this compound is a primary challenge. Future research should focus on stereoselective syntheses to control the configuration at the chiral centers and the geometry of the double bond, which are often crucial for biological activity. Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of milder and more sustainable reagents and solvents to minimize environmental impact is crucial. For instance, employing enzymatic reactions or catalytic methods with high atom economy would be a significant advancement.
Asymmetric Synthesis: Developing novel asymmetric routes to obtain specific stereoisomers of this compound is essential for elucidating structure-activity relationships. This could involve the use of chiral auxiliaries, asymmetric catalysts, or chiral pool synthesis starting from readily available natural products.
Advances in Analytical Techniques for Trace Analysis and Isomer Differentiation in Complex Matrices
The ability to detect and differentiate isomers of this compound at trace levels within complex biological or environmental samples is a significant analytical hurdle. Future research should target the enhancement of analytical methodologies:
Multidimensional Chromatography: The use of multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) could provide the necessary resolving power to separate complex mixtures of isomers that may co-elute in traditional one-dimensional GC analysis.
Chiral Chromatography: The development of new chiral stationary phases for both gas and liquid chromatography is needed for the effective separation and quantification of enantiomers and diastereomers.
Spectroscopic Techniques: Advanced nuclear magnetic resonance (NMR) techniques, including the use of chiral solvating or derivatizing agents, could aid in the structural elucidation and determination of the absolute configuration of different stereoisomers.
Elucidation of Complete Biosynthetic Pathways and Biological Functions
The biosynthetic origins and the precise biological roles of this compound are largely unknown. Unraveling these aspects is a key challenge for biochemists and chemical ecologists.
Isotopic Labeling Studies: Feeding organisms suspected of producing this compound with isotopically labeled precursors could help trace the metabolic pathways leading to its formation.
Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes (e.g., fatty acid synthases, desaturases, reductases) involved in the biosynthesis will provide fundamental insights into its production in nature.
Bioassays and Electrophysiological Studies: If this compound is suspected to be a pheromone, conducting detailed bioassays and electroantennography (EAG) would be necessary to confirm its activity and determine the behavioral responses it elicits in specific organisms.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
Combining computational modeling with experimental data can provide a more profound understanding of the chemical and biological properties of this compound.
Molecular Docking and Dynamics: If this compound interacts with a specific receptor, computational docking and molecular dynamics simulations could predict the binding modes of different isomers and help explain their varying biological activities.
Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies), which can aid in the structural confirmation of synthetic and natural samples. These calculations can also provide insights into reaction mechanisms for its synthesis.
Structure-Activity Relationship (SAR) Modeling: By synthesizing and testing a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of related compounds and guide the design of new, more potent analogues.
Exploration of Novel Academic Applications for the Compound and its Derivatives
Beyond its potential role as a semiochemical, this compound and its derivatives could find applications in various academic disciplines.
Materials Science: The long aliphatic chain and the presence of functional groups (hydroxyl, double bond) make this compound a potential building block for the synthesis of novel polymers or liquid crystals with unique properties.
Medicinal Chemistry: While no medicinal properties have been reported, the structure could serve as a scaffold for the development of new therapeutic agents. Derivatives could be synthesized and screened for various biological activities.
Supramolecular Chemistry: The amphiphilic nature of this alcohol could be exploited in the study of self-assembly and the formation of micelles, vesicles, or other supramolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
